molecular formula C16H19NO4 B2963532 Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate CAS No. 2097900-57-5

Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate

Cat. No. B2963532
CAS RN: 2097900-57-5
M. Wt: 289.331
InChI Key: ICKPIHMIUXVRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate, also known as MHCB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclic Compounds : Research demonstrates the synthesis of novel cyclic compounds through reactions involving cyclohexyl or benzyl isocyanide and semicarbazones, leading to the production of pseudopeptidic triazines with potential applications in medicinal chemistry (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

  • Crystal Engineering : Studies on methyl 2-(carbazol-9-yl)benzoate revealed its unique crystallization behavior and phase transition under high pressure, highlighting the significance of molecular structure in the development of advanced materials (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).

  • Enzymatic Degradation Studies : Investigation into the aerobic degradation of benzoate has identified specific enzymes involved in the transformation process, which could inform bioremediation strategies (Neidle, Hartnett, Ornston, Bairoch, Rekik, & Harayama, 1992).

Material Science and Engineering

  • Electropolymerization : The synthesis and electropolymerization of methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate) demonstrated its potential use in supercapacitor and biosensor applications, highlighting the role of electron-withdrawing and electron-donating groups in polymer behavior (Ates, Uludağ, Arican, & Karazehir, 2015).

Biochemical Applications

  • Anaerobic Aromatic Metabolism : Benzoyl-coenzyme A's reduction to alicyclic compounds in anaerobic aromatic metabolism has been elucidated, shedding light on potential pathways for the biodegradation of aromatic compounds (Koch, Eisenreich, Bacher, & Fuchs, 1993).

properties

IUPAC Name

methyl 4-[(1-hydroxycyclohex-2-en-1-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-21-15(19)13-7-5-12(6-8-13)14(18)17-11-16(20)9-3-2-4-10-16/h3,5-9,20H,2,4,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKPIHMIUXVRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.